molecular formula C18H20N2OS2 B2754631 3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol CAS No. 905780-89-4

3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol

Cat. No. B2754631
CAS RN: 905780-89-4
M. Wt: 344.49
InChI Key: CURDOGHJEUBMBG-HNENSFHCSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiazole is a similar heterocyclic compound, but it contains a nitrogen atom in addition to sulfur .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . Thiophene was discovered as a contaminant in benzene . There are various synthetic routes for these compounds and their derivatives, which have been extensively studied due to their broad range of chemical and biological properties .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Thiophene has a sulfur atom at the 1 position .


Chemical Reactions Analysis

Imidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Thiophene and its derivatives also show various activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Generation and Structural Diversity

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a structurally similar compound, has been used as a starting material for generating a structurally diverse library of compounds through different types of alkylation and ring closure reactions. This process yields a variety of compounds, including dithiocarbamates, thioethers, and various ring-closed derivatives like pyrazolines, pyridines, and 4-hydroxypiperidine derivatives. Such diverse synthetic strategies underscore the potential of related structures for creating new molecular entities with possibly varied biological activities (G. Roman, 2013).

Novel Potential Antipsychotic Agents

Research has identified a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents. These compounds, developed through modification of existing molecules to enhance their antipsychotic profile while minimizing dopamine receptor interactions, represent a promising direction for therapeutic development. Their mechanism of action, distinct from that of traditional antipsychotics, points to the potential of structurally related compounds for developing new treatments for psychiatric disorders (L D Wise et al., 1987).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have demonstrated selective sensitivity to benzaldehyde derivatives through characteristic luminescence. This specificity makes compounds with related structures valuable as potential fluorescence sensors, indicating their application in chemical sensing and environmental monitoring (B. Shi et al., 2015).

Monoamine Oxidase Inhibitors

Imidazole-bearing chalcones, structurally analogous to the compound of interest, have shown promise as inhibitors of monoamine oxidase (MAO), a target for antidepressant and neuroprotective drugs. This suggests that modifications incorporating the specified structure could lead to new candidates for treating depression and neurodegenerative diseases (Rani Sasidharan et al., 2018).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological target. For example, some imidazole derivatives have been found to have anti-tubercular activity .

properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c1-13-6-7-15(14(2)11-13)19-18-20(8-4-9-21)16(12-23-18)17-5-3-10-22-17/h3,5-7,10-12,21H,4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURDOGHJEUBMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol

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